2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid
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Overview
Description
2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling with Nicotinic Acid: The final step involves coupling the sulfonylated pyrrolidine with a nicotinic acid derivative, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chloro group on the nicotinic acid moiety can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The nicotinic acid moiety may also play a role in binding to receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(4-(morpholin-1-ylsulfonyl)phenyl)nicotinic acid: Similar structure but with a morpholine ring instead of pyrrolidine.
2-Chloro-5-(4-(piperidin-1-ylsulfonyl)phenyl)nicotinic acid: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-chloro-5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c17-15-14(16(20)21)9-12(10-18-15)11-3-5-13(6-4-11)24(22,23)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKDMWVNIRVMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(N=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688483 |
Source
|
Record name | 2-Chloro-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00688483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-73-8 |
Source
|
Record name | 2-Chloro-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00688483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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